5-(Chloromethyl)-2-(3-fluorophenyl)-4-methyl-1,3-oxazole
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Overview
Description
5-(Chloromethyl)-2-(3-fluorophenyl)-4-methyl-1,3-oxazole is a heterocyclic compound that features an oxazole ring substituted with a chloromethyl group at the 5-position, a fluorophenyl group at the 2-position, and a methyl group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Chloromethyl)-2-(3-fluorophenyl)-4-methyl-1,3-oxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-fluorobenzoyl chloride with 4-methyl-5-chloromethyl-1,3-oxazole in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions to facilitate the formation of the desired oxazole ring.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
5-(Chloromethyl)-2-(3-fluorophenyl)-4-methyl-1,3-oxazole can undergo various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Coupling Reactions: The fluorophenyl group can engage in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amine derivative, while oxidation may produce a carboxylic acid derivative.
Scientific Research Applications
5-(Chloromethyl)-2-(3-fluorophenyl)-4-methyl-1,3-oxazole has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting neurological disorders.
Materials Science: The compound is studied for its potential use in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Biological Research: It is used as a tool compound in various biological assays to study enzyme interactions and cellular pathways.
Mechanism of Action
The mechanism of action of 5-(Chloromethyl)-2-(3-fluorophenyl)-4-methyl-1,3-oxazole involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The fluorophenyl group may enhance the compound’s binding affinity to certain receptors or enzymes, thereby modulating their function.
Comparison with Similar Compounds
Similar Compounds
5-(Chloromethyl)-2-phenyl-4-methyl-1,3-oxazole: Lacks the fluorine substitution, which may affect its reactivity and binding properties.
5-(Bromomethyl)-2-(3-fluorophenyl)-4-methyl-1,3-oxazole:
5-(Chloromethyl)-2-(4-fluorophenyl)-4-methyl-1,3-oxazole: The position of the fluorine atom on the phenyl ring can influence the compound’s chemical and biological properties.
Uniqueness
5-(Chloromethyl)-2-(3-fluorophenyl)-4-methyl-1,3-oxazole is unique due to the specific arrangement of its substituents, which can significantly impact its chemical reactivity and potential applications. The presence of both chloromethyl and fluorophenyl groups provides a versatile platform for further functionalization and exploration in various research fields.
Properties
Molecular Formula |
C11H9ClFNO |
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Molecular Weight |
225.64 g/mol |
IUPAC Name |
5-(chloromethyl)-2-(3-fluorophenyl)-4-methyl-1,3-oxazole |
InChI |
InChI=1S/C11H9ClFNO/c1-7-10(6-12)15-11(14-7)8-3-2-4-9(13)5-8/h2-5H,6H2,1H3 |
InChI Key |
JJYMWXGGTSSVEK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC(=N1)C2=CC(=CC=C2)F)CCl |
Origin of Product |
United States |
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